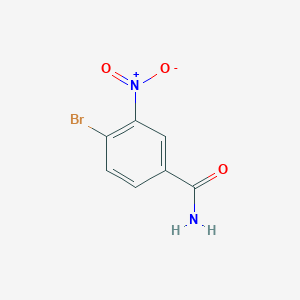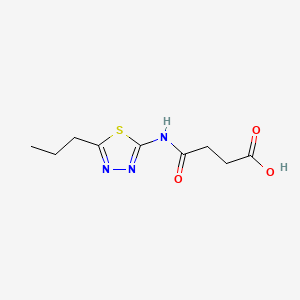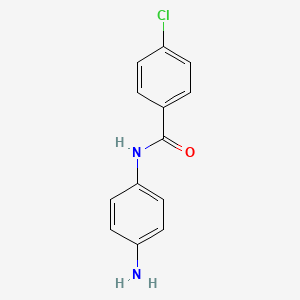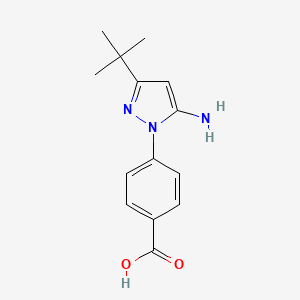
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
概要
説明
Synthesis Analysis
The synthesis of related pyrazole compounds often involves palladium-catalyzed Suzuki reactions, as demonstrated in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, which serves as an intermediate in the synthesis of target molecules for mTOR targeted PROTAC molecule PRO1. The optimized conditions for this synthesis resulted in a high yield of 96.7%, showcasing the efficiency of this method in producing pyrazole derivatives (Zhang et al., 2022).
Molecular Structure Analysis
The structural analysis of pyrazole derivatives reveals significant insights into their hydrogen-bonding patterns and molecular architecture. For example, various pyrazole compounds exhibit hydrogen-bonded chains and sheets, contributing to their structural stability and potential supramolecular arrangements (Abonía et al., 2007). These hydrogen-bonding interactions are crucial for understanding the molecular structure and potential applications of these compounds.
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, showcasing their reactivity and potential for functionalization. The formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid from a related compound via novel methodology highlights the versatility and reactivity of these compounds (Rodríguez et al., 2022). This reactivity is essential for synthesizing novel derivatives with potential biological or material applications.
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their crystalline structures and hydrogen-bonding patterns, play a significant role in their potential applications. The formation of supramolecular structures through hydrogen bonding in pyrazole compounds indicates their potential for creating complex materials and their relevance in crystal engineering and design (Portilla et al., 2007).
科学的研究の応用
Hydrogen-bonded Supramolecular Structures
Research by Portilla et al. (2007) demonstrated the ability of similar compounds to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid to form hydrogen-bonded supramolecular structures. Specifically, the study found that molecules of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate, a close relative, are linked into sheets by hydrogen bonds, showcasing its potential in the development of intricate molecular arrangements Portilla et al., 2007.
Crystal Structure Determination
A 2013 study by Baias et al. used a novel method involving NMR powder crystallography to determine the crystal structure of a drug molecule closely related to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid. This highlights its significance in the field of crystallography and drug molecule analysis Baias et al., 2013.
Synthetic Applications
The research by Zhang et al. (2022) involved a compound structurally similar to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid in the synthesis of mTOR targeted PROTAC molecules, underlining its relevance in synthetic chemistry and drug development Zhang et al., 2022.
Bioconjugate Synthesis
A 2007 study by Kuchta et al. on the synthesis of bioconjugates using a platinum trimethyl complex of a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate ligand, similar to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid, provides insights into its potential use in creating bioconjugates Kuchta et al., 2007.
Molecular Interaction Studies
In a 2019 study, Shubhangi et al. investigated the interaction of pyrazole-based drug molecules, similar to the compound , against bacterial DNA gyrase. This research underscores its importance in the development of new antimicrobial agents Shubhangi et al., 2019.
特性
IUPAC Name |
4-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-9(5-7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNFHMSOYVHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182792 | |
| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid | |
CAS RN |
869663-56-9 | |
| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869663-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)
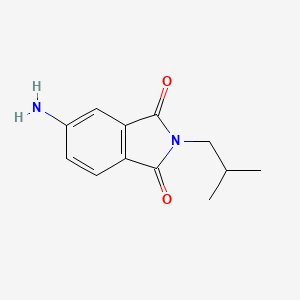
![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)
![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)
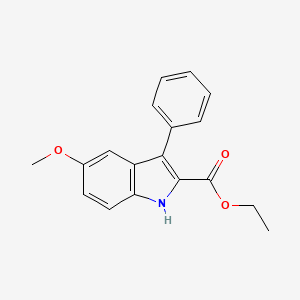
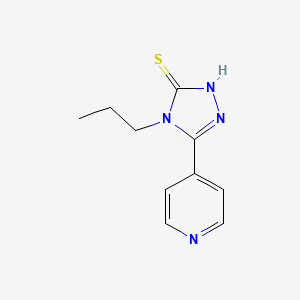
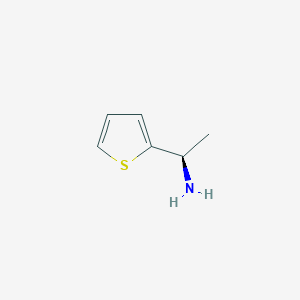
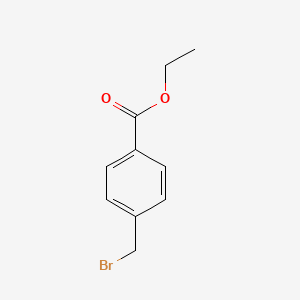
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)
